molecular formula C19H29NO2 B3881289 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid

5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid

Cat. No. B3881289
M. Wt: 303.4 g/mol
InChI Key: NHAMQVIIUBEEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid, also known as JNJ-38431055, is a chemical compound that has drawn the attention of scientific researchers due to its potential therapeutic properties.

Mechanism of Action

5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. By blocking the TRPV1 receptor, 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid reduces the sensitivity of pain receptors, resulting in a decrease in pain perception.
Biochemical and Physiological Effects
5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and neuropathic pain. It has also been found to have a low potential for toxicity and adverse effects, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid is its high selectivity for the TRPV1 receptor, which reduces the risk of off-target effects. However, its limited solubility in water can pose a challenge for in vitro experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic use.

Future Directions

For research on 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid include exploring its potential as a treatment for other inflammatory and pain-related diseases, such as osteoarthritis and fibromyalgia. Additionally, studies on the pharmacokinetics and pharmacodynamics of 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid can help optimize its therapeutic potential. The development of analogs with improved solubility and bioavailability can also enhance its clinical utility.
Conclusion
In conclusion, 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid is a promising compound with potential therapeutic properties for the treatment of chronic pain and inflammation-related diseases. Its selective antagonist activity on the TRPV1 receptor makes it a promising candidate for further development as a therapeutic agent. Further research is needed to optimize its therapeutic potential and explore its potential for other diseases.

Scientific Research Applications

5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-(4-heptylcyclohexyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)17-12-13-18(19(21)22)20-14-17/h12-16H,2-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAMQVIIUBEEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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